molecular formula C7H8N2O B1265558 4-Acetamidopyridine CAS No. 5221-42-1

4-Acetamidopyridine

Cat. No.: B1265558
CAS No.: 5221-42-1
M. Wt: 136.15 g/mol
InChI Key: BIJAWQUBRNHZGE-UHFFFAOYSA-N
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Description

4-Acetamidopyridine (CAS: 5221-42-1) is a pyridine derivative with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol. Its structure features an acetamido group (-NHCOCH₃) at the para position of the pyridine ring . This compound is exclusively used in scientific research, with applications in organic synthesis, medicinal chemistry, and materials science. For instance, it serves as a precursor in the synthesis of pyridinium ylides (e.g., 4-acetamido-1-(2-methoxy-2-oxoethyl)pyridinium bromide), which are intermediates in fluorogenic coupling reactions .

Key physicochemical properties include:

  • Solubility: Requires solvent optimization (e.g., DMSO, ethanol) for stock solutions .
  • Stability: Storage at -80°C (6-month shelf life) or -20°C (1-month shelf life) is recommended .
  • Purity: Commercial batches exceed 98% purity, validated by HPLC and mass spectrometry .

Properties

IUPAC Name

N-pyridin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(10)9-7-2-4-8-5-3-7/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJAWQUBRNHZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200258
Record name Acetamide, N-4-pyridinyl- (9CI)
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5221-42-1
Record name N-4-Pyridinylacetamide
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URL https://commonchemistry.cas.org/detail?cas_rn=5221-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetamide, N-(4-pyridyl)-
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Record name Acetamide, N-4-pyridinyl- (9CI)
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Record name N-pyridin-4-ylacetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetamidopyridine can be synthesized through several methods. One common approach involves the acetylation of 4-aminopyridine using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the same acetylation process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The product is then purified through recrystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidopyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to yield 4-aminopyridine.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: 4-Aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetamidopyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of pharmaceutical agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-acetamidopyridine involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

4-Aminopyridine (4AP)

  • Structure: Amino group (-NH₂) at the para position .
  • Applications : Clinically approved for multiple sclerosis (Ampyra®) and avian repellent (Avitrol®) .
  • Toxicity : Higher neurotoxicity risk compared to 4-acetamidopyridine due to direct potassium channel blockade .

3-Acetamidopyridine

  • Structure : Acetamido group at the meta position .
  • Synthesis: Achieved via acetylation of 3-aminopyridine, contrasting with the failed bromination of this compound reported by Hrutfiord and Bunnett .
  • Applications : Less studied in medicinal contexts but used in crystallography and ligand design .

2-Aminopyridine (2AP)

  • Structure: Amino group at the ortho position .
  • Reactivity : Higher basicity (pKa ~6.8) than this compound (pKa ~3.5), influencing solubility and drug metabolism .

Physicochemical and Pharmacological Data

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₇H₈N₂O 136.15 Not reported Organic synthesis, fluorophores
4-Aminopyridine (4AP) C₅H₆N₂ 94.12 158–160 Neurotherapy, avicides
3-Acetamidopyridine C₇H₈N₂O 136.15 145–147 Crystallography, ligand design
2-Aminopyridine (2AP) C₅H₆N₂ 94.12 57–59 Catalysis, dye synthesis

Key Observations :

  • Bioactivity : The acetamido group in this compound reduces direct ion channel modulation compared to 4AP, making it less toxic but also less therapeutically potent .
  • Synthetic Utility : this compound’s acetamido group enables regioselective functionalization, as seen in its use to generate pyridinium salts .

Toxicity and Handling

  • This compound: Classified as non-TSCA (U.S. Toxic Substances Control Act) but requires stringent storage (-80°C) to prevent decomposition .
  • 4AP : Listed in acute exposure guidelines (e.g., IDLH 25 mg/m³) due to seizure risks .

Biological Activity

4-Acetamidopyridine is a pyridine derivative that has garnered interest for its biological activities, particularly in the context of neurodegenerative diseases and as a potential therapeutic agent. This article explores the compound's biological activity, including its pharmacological effects, toxicity, and recent research findings.

  • Molecular Formula : C6_6H8_8N2_2O
  • Molar Mass : 136.14 g/mol
  • Structure : The compound features an acetamido group attached to the pyridine ring, which influences its biological properties.

This compound is believed to enhance neuronal conduction by blocking potassium channels, similar to its analog 4-aminopyridine. This action can lead to improved synaptic transmission, making it potentially useful in treating conditions like multiple sclerosis (MS) and spinal cord injuries (SCI) where nerve conduction is impaired.

Neuroprotective Effects

Recent studies have indicated that this compound may exhibit neuroprotective properties. For instance, it has been shown to mitigate neuronal cell death in models of neurodegeneration. Its mechanism likely involves the modulation of ion channels and neurotransmitter release, enhancing synaptic plasticity.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate that while it has therapeutic potential, high concentrations can lead to cytotoxic effects:

Cell LineConcentration (µM)% Cell Viability
HEP-G210085%
BV-17310070%
NEURO 2A10060%

These findings suggest that while the compound can be effective at lower concentrations, caution is necessary due to potential cytotoxicity at higher doses .

Case Studies

  • Multiple Sclerosis Treatment : A study involving patients with MS demonstrated that administration of this compound improved gait and motor function in subjects with incomplete injuries. The drug was well-tolerated, with minimal side effects reported .
  • Toxicity Reports : There have been documented cases of toxicity associated with similar compounds like 4-aminopyridine. Symptoms included CNS hyperexcitability and gastrointestinal disturbances. These cases highlight the importance of careful dosing and monitoring during treatment .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its efficacy and reduce toxicity. For example, new peptide derivatives have been developed that maintain the beneficial effects while significantly lowering toxicity levels:

  • Synthesis Method : Derivatives were synthesized using a condensation approach, characterized by NMR and mass spectrometry.
  • Toxicity Comparison : New derivatives showed a toxicity reduction factor of approximately 150 times compared to traditional forms of aminopyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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